molecular formula C21H26O3 B4880779 4-allyl-1-[3-(3,5-dimethylphenoxy)propoxy]-2-methoxybenzene

4-allyl-1-[3-(3,5-dimethylphenoxy)propoxy]-2-methoxybenzene

Cat. No. B4880779
M. Wt: 326.4 g/mol
InChI Key: QOPAPGDHSJDSFV-UHFFFAOYSA-N
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Description

4-allyl-1-[3-(3,5-dimethylphenoxy)propoxy]-2-methoxybenzene, also known as ADMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ADMB belongs to the family of synthetic compounds known as the diarylpropanoids, which have been studied for their anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 4-allyl-1-[3-(3,5-dimethylphenoxy)propoxy]-2-methoxybenzene is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 4-allyl-1-[3-(3,5-dimethylphenoxy)propoxy]-2-methoxybenzene may also act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 4-allyl-1-[3-(3,5-dimethylphenoxy)propoxy]-2-methoxybenzene can reduce inflammation and oxidative stress in animal models. 4-allyl-1-[3-(3,5-dimethylphenoxy)propoxy]-2-methoxybenzene has also been found to have a protective effect on the liver and kidneys in rats subjected to oxidative stress. In addition, 4-allyl-1-[3-(3,5-dimethylphenoxy)propoxy]-2-methoxybenzene has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential use in cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of 4-allyl-1-[3-(3,5-dimethylphenoxy)propoxy]-2-methoxybenzene is its relatively simple synthesis method, which makes it easily accessible for researchers. However, 4-allyl-1-[3-(3,5-dimethylphenoxy)propoxy]-2-methoxybenzene's low solubility in water can make it difficult to work with in certain experimental settings. Additionally, further research is needed to fully understand 4-allyl-1-[3-(3,5-dimethylphenoxy)propoxy]-2-methoxybenzene's mechanism of action and potential side effects.

Future Directions

Future research on 4-allyl-1-[3-(3,5-dimethylphenoxy)propoxy]-2-methoxybenzene could focus on its potential therapeutic applications in treating inflammatory and oxidative stress-related diseases. Further studies could also investigate its potential use in cancer therapy. Additionally, research could explore the development of new synthesis methods for 4-allyl-1-[3-(3,5-dimethylphenoxy)propoxy]-2-methoxybenzene to improve its solubility and ease of use in experimental settings.

Scientific Research Applications

4-allyl-1-[3-(3,5-dimethylphenoxy)propoxy]-2-methoxybenzene has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 4-allyl-1-[3-(3,5-dimethylphenoxy)propoxy]-2-methoxybenzene has also been found to exhibit antioxidant properties, which could make it useful for the prevention and treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-[3-(3,5-dimethylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-5-7-18-8-9-20(21(15-18)22-4)24-11-6-10-23-19-13-16(2)12-17(3)14-19/h5,8-9,12-15H,1,6-7,10-11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPAPGDHSJDSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCOC2=C(C=C(C=C2)CC=C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(3,5-Dimethylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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